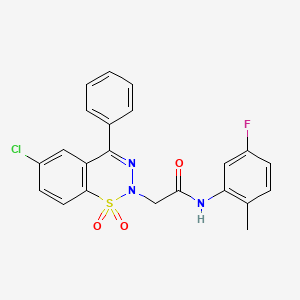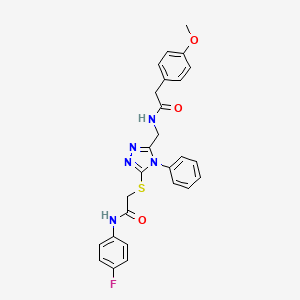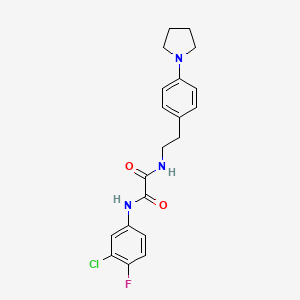![molecular formula C22H15BrN4O3S B2943652 4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine CAS No. 1226449-78-0](/img/no-structure.png)
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular formula of “4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine” is C20H25N3O3 . The IUPAC name is 5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one . The molecular weight is 355.4 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidone derivatives have been carried out using various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
The compound "4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine" has been explored in the field of insecticides. Pyridine derivatives, including this compound, have shown significant insecticidal activities. For instance, certain pyridine derivatives have demonstrated a 4-fold higher insecticidal activity compared to traditional insecticides like acetamiprid. This highlights the potential of such compounds in agricultural applications, particularly in pest control (Bakhite et al., 2014).
Synthesis and Characterization in Chemistry
In the realm of chemistry, such compounds are synthesized and characterized for various applications. Their interactions with different elements and compounds, such as lanthanoids, have been studied, providing insights into their structural and physicochemical properties. This research is crucial for understanding their potential uses in various fields, including material science and pharmaceuticals (Roy & Nag, 1978).
Applications in Biochemistry and Molecular Biology
The morpholine and piperidine components of these compounds are significant in biochemistry and molecular biology. They have been utilized in the synthesis of dendrimers and their biological applications, such as DNA interaction and cell transfection experiments. This showcases the potential of these compounds in gene therapy and molecular diagnostics (Padié et al., 2009).
Photophysical Properties and Fluorescence
The photophysical properties of such compounds, particularly those involving morpholine and piperidine, have been extensively studied. Their fluorescence characteristics in different solvents are of interest in fields like optical materials and sensor technology. The understanding of their fluorescent properties opens up possibilities in designing new materials for optical applications (Qin et al., 2005).
Coordination Chemistry
In coordination chemistry, these compounds have been used to study the unique coordination chemistry of various metals, including copper. The interaction of such compounds with metals can lead to the formation of novel complexes with distinct structural and magnetic properties. This research is fundamental to the development of new materials and catalysts in chemistry (Majumder et al., 2016).
Wirkmechanismus
Target of action
For instance, piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with piperidine derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Piperidine derivatives, for example, are known to have a wide variety of biological activities, suggesting they can be absorbed and distributed throughout the body to interact with their targets .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine' involves the reaction of 2-chloro-5-nitropyridine with 3-(piperidin-1-ylcarbonyl)benzoic acid to form an intermediate, which is then reacted with morpholine to yield the final product.", "Starting Materials": [ "2-chloro-5-nitropyridine", "3-(piperidin-1-ylcarbonyl)benzoic acid", "morpholine" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with 3-(piperidin-1-ylcarbonyl)benzoic acid in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF) to form an intermediate.", "Step 2: The intermediate is then reacted with morpholine in the presence of a reducing agent such as sodium borohydride and a solvent such as ethanol to yield the final product.", "Step 3: The product is purified using techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1226449-78-0 |
Produktname |
4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine |
Molekularformel |
C22H15BrN4O3S |
Molekulargewicht |
495.35 |
IUPAC-Name |
1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |
InChI-Schlüssel |
NPBLFJYBWLXGRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B2943569.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2943570.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-6-carboxylic acid](/img/structure/B2943576.png)


![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)




![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)